2-(furan-3-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(3-FURYL)-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core with a furan ring attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-FURYL)-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with furfural in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-FURYL)-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the furan ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of 2-(3-FURYL)-3-OXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE.
Reduction: Formation of 2-(3-FURYL)-3-HYDROXY-2,3,4-TRIHYDRO-4(1H)-QUINAZOLINONE.
Substitution: Formation of halogenated derivatives at the furan ring.
Scientific Research Applications
2-(3-FURYL)-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-FURYL)-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-(3-FURYL)-1H-BENZIMIDAZOLE: Another heterocyclic compound with a furan ring, known for its antimicrobial properties.
3-(2-FURYL)ACRYLIC ACID:
Uniqueness
2-(3-FURYL)-3-HYDROXY-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its specific structure, which combines a quinazolinone core with a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(furan-3-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C12H10N2O3/c15-12-9-3-1-2-4-10(9)13-11(14(12)16)8-5-6-17-7-8/h1-7,11,13,16H |
InChI Key |
UDVGVFNIXFCLML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=COC=C3)O |
Origin of Product |
United States |
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